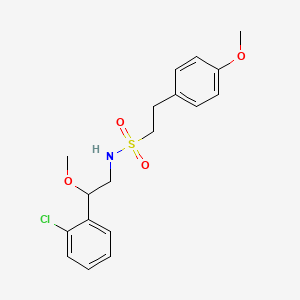
(E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structural and chemical properties that make it an ideal candidate for various research studies.
作用機序
The mechanism of action of (E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood, but it is believed to work through the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation and pain. It has also been shown to inhibit the activity of various receptors such as CB1 and CB2, which are involved in the regulation of pain, inflammation, and appetite.
Biochemical and Physiological Effects:
The (E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and improve cognitive function. This compound has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
The (E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide has several advantages and limitations for lab experiments. One of the advantages is its ability to selectively inhibit specific enzymes and receptors, which can help researchers study the specific pathways involved in various physiological processes. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on (E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide. One direction is to investigate its potential use as a drug delivery system for various therapeutic agents. Another direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of (E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is typically carried out through a multi-step process that involves the reaction of furan-2-carbaldehyde and 5-isopropyl-1,3,4-thiadiazol-2-amine to form the intermediate compound, which is then reacted with acryloyl chloride to produce the final product.
科学的研究の応用
The (E)-3-(furan-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and anticancer properties. In biochemistry, it has been studied for its ability to inhibit various enzymes and receptors, while in pharmacology, it has been evaluated for its potential use as a drug delivery system.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(2)11-14-15-12(18-11)13-10(16)6-5-9-4-3-7-17-9/h3-8H,1-2H3,(H,13,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKATXOBIGJNMK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

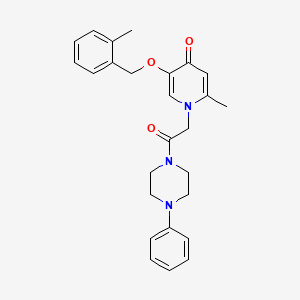
![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2750332.png)
![N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)
![Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate](/img/structure/B2750336.png)
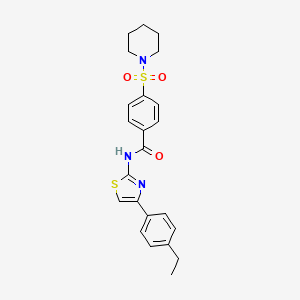
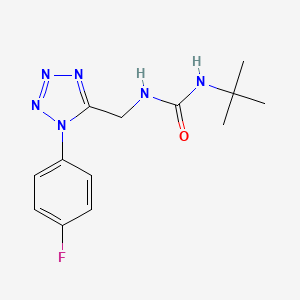
![6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2750341.png)
![N-Methyl-4-[(1-methylcyclopropyl)methyl-prop-2-enoylamino]benzamide](/img/structure/B2750342.png)
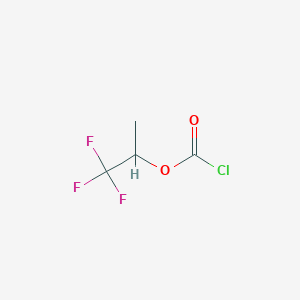
![ethyl 2-(4-benzylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2750346.png)


